

Mass spectrometry and IR spectra of 3-Chloro-10H-phenothiazine

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Compound of Interest

Compound Name: 3-Chloro-10H-phenothiazine

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An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of **3-Chloro-10H-phenothiazine**

Introduction

3-Chloro-10H-phenothiazine is a heterocyclic compound and a core structural motif in many pharmaceutical agents, particularly antipsychotic drugs. Its chemical formula is $C_{12}H_8ClNS$, and it possesses a tricyclic structure with a chlorine substituent.^{[1][2]} The precise characterization of this and related molecules is critical in drug development, quality control, and metabolic studies. Mass spectrometry (MS) and Infrared (IR) spectroscopy are two powerful analytical techniques indispensable for elucidating the structure, identifying functional groups, and confirming the identity of such compounds.

This guide provides a detailed technical overview of the mass spectrometric and infrared spectral characteristics of **3-Chloro-10H-phenothiazine**. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the analytical data for this compound.

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation.

Molecular Ion and Fragmentation Pattern

The molecular weight of **3-Chloro-10H-phenothiazine** is approximately 233.72 g/mol [\[1\]](#) In electron ionization mass spectrometry (EI-MS), the molecule is expected to form a molecular ion ($M^{+\cdot}$) at m/z 233. Due to the natural isotopic abundance of chlorine ($^{35}\text{Cl} : ^{37}\text{Cl} \approx 3:1$), a characteristic isotopic peak ($M+2$) will be observed at m/z 235 with an intensity of approximately one-third of the molecular ion peak.

The fragmentation of phenothiazine derivatives is well-documented.[\[3\]](#)[\[4\]](#) For **3-Chloro-10H-phenothiazine**, fragmentation is initiated by the loss of atoms or groups from the parent molecule. Key expected fragments include the loss of a chlorine atom, a hydrogen atom from the amine, and cleavage of the heterocyclic ring system.

Data Presentation: Mass Spectrometry

The predicted key ions in the electron ionization mass spectrum of **3-Chloro-10H-phenothiazine** are summarized below.

m/z (for ^{35}Cl)	m/z (for ^{37}Cl)	Proposed Fragment Ion	Description
233	235	$[\text{C}_{12}\text{H}_8\text{ClNS}]^{+\cdot}$	Molecular Ion ($M^{+\cdot}$)
232	234	$[\text{C}_{12}\text{H}_7\text{ClNS}]^+$	Loss of a hydrogen atom ($[\text{M}-\text{H}]^+$)
198	-	$[\text{C}_{12}\text{H}_8\text{NS}]^+$	Loss of a chlorine atom ($[\text{M}-\text{Cl}]^+$)
197	-	$[\text{C}_{12}\text{H}_7\text{NS}]^{+\cdot}$	Loss of HCl ($[\text{M}-\text{HCl}]^{+\cdot}$)
166	-	$[\text{C}_{12}\text{H}_8\text{N}]^+$	Loss of both Cl and S atoms

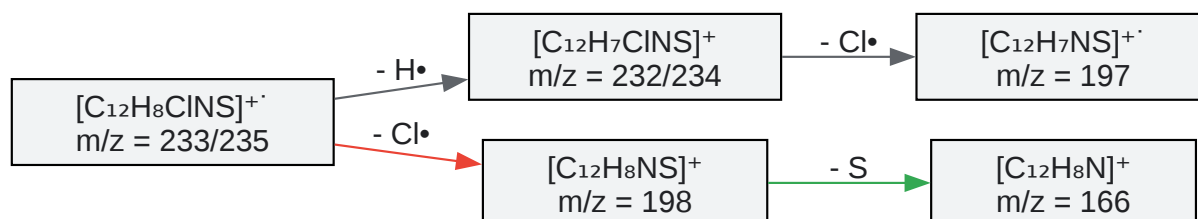
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for acquiring an EI mass spectrum for a solid sample like **3-Chloro-10H-phenothiazine** using a direct insertion probe.

- Sample Preparation: A small amount of the solid sample (typically <1 mg) is placed into a clean glass capillary tube.
- Instrument Setup:
 - The mass spectrometer is tuned and calibrated according to the manufacturer's specifications, often using a reference compound like perfluorotributylamine (PFTBA).
 - The ion source is set to Electron Ionization (EI) mode, typically with an electron energy of 70 eV.
 - The ion source temperature is set appropriately (e.g., 200-250 °C) to ensure sample volatilization without thermal decomposition.
- Sample Introduction:
 - The capillary tube containing the sample is placed into the tip of the direct insertion probe.
 - The probe is inserted into the vacuum lock of the mass spectrometer.
 - Once the vacuum is established, the probe is advanced into the ion source.
- Data Acquisition:
 - The probe is gradually heated to volatilize the sample directly into the electron beam of the ion source.
 - Mass spectra are acquired continuously as the sample evaporates, scanning over a suitable m/z range (e.g., 50-500 amu).
 - The spectrum corresponding to the maximum total ion current is typically used for analysis, as this represents the point of maximum sample evaporation.
- Data Analysis: The acquired spectrum is analyzed to identify the molecular ion peak, its isotopic pattern, and the major fragment ions.

Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation steps for **3-Chloro-10H-phenothiazine** under electron ionization.



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Caption: Predicted EI-MS fragmentation of **3-Chloro-10H-phenothiazine**.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Characteristic Absorption Bands

The structure of **3-Chloro-10H-phenothiazine** contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the N-H bond of the secondary amine, aromatic C-H bonds, aromatic C=C bonds, and the C-Cl bond. The phenothiazine structure is composed of two benzene rings, and its IR spectrum is expected to show absorption characteristics typical of the substitution pattern on these rings.^[5] For **3-Chloro-10H-phenothiazine**, this corresponds to a 1,2,4-trisubstituted pattern on one of the rings.

Data Presentation: Infrared Spectroscopy

The table below summarizes the expected characteristic IR absorption bands for **3-Chloro-10H-phenothiazine**.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Intensity
3300 - 3500	N-H	Stretch	Medium, Sharp
3000 - 3100	Aromatic C-H	Stretch	Medium to Weak
1550 - 1600	Aromatic C=C	Stretch	Medium to Strong
1450 - 1500	Aromatic C=C	Stretch	Medium to Strong
800 - 900	Aromatic C-H	Out-of-plane Bend	Strong
600 - 800	C-Cl	Stretch	Medium to Strong

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

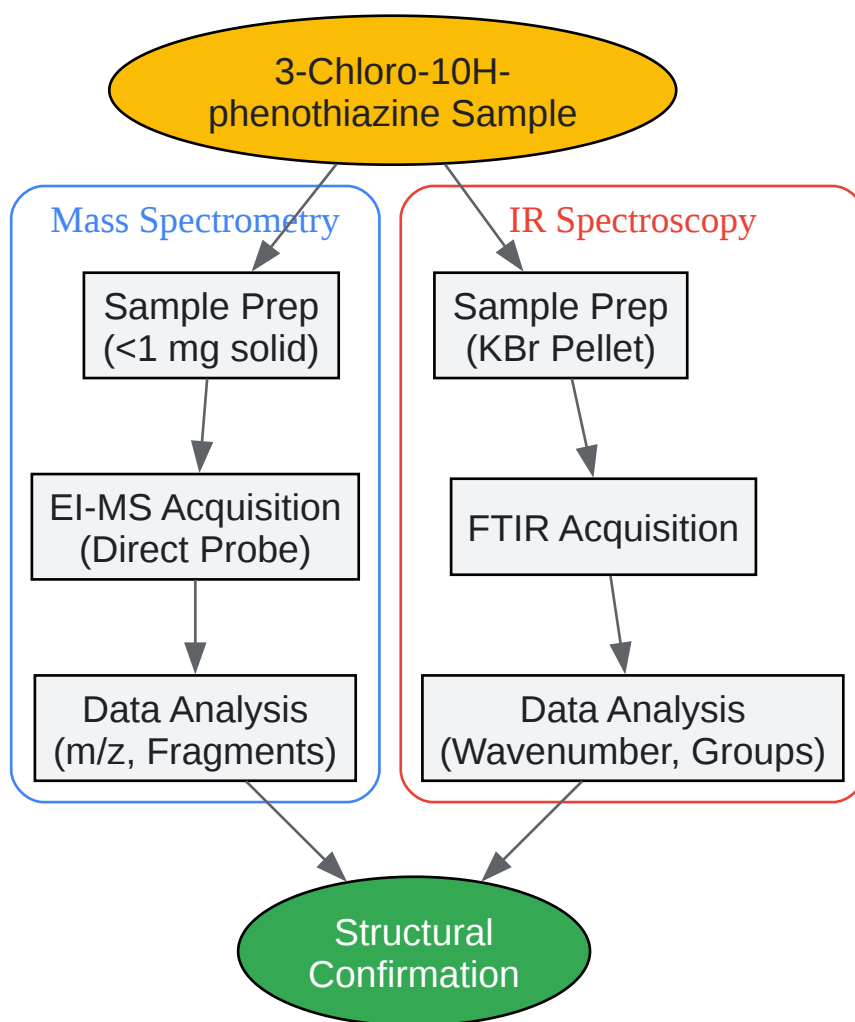
This protocol outlines the potassium bromide (KBr) pellet method, a common technique for analyzing solid samples.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Sample Preparation:
 - Weigh approximately 1-2 mg of the **3-Chloro-10H-phenothiazine** sample and 100-200 mg of dry, IR-grade KBr powder.
 - Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 microns to minimize scattering of the IR radiation.[\[8\]](#)
- Pellet Formation:
 - Transfer a portion of the powdered mixture into a pellet-forming die.
 - Spread the powder evenly to ensure a uniform pellet.
 - Place the die under a hydraulic press and apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

- Data Acquisition:
 - Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
 - Acquire the sample spectrum by scanning the appropriate mid-IR range (e.g., 4000-400 cm⁻¹).
- Data Analysis:
 - The resulting spectrum (transmittance vs. wavenumber) is analyzed.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Visualization: Analytical Workflow

The diagram below illustrates the general experimental workflow for the characterization of **3-Chloro-10H-phenothiazine** using mass spectrometry and IR spectroscopy.



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Caption: General workflow for MS and IR analysis.

Conclusion

The combination of mass spectrometry and infrared spectroscopy provides a robust framework for the structural confirmation of **3-Chloro-10H-phenothiazine**. Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation pathways through the characteristic isotopic pattern of chlorine and predictable fragment ions. Infrared spectroscopy complements this by identifying the key functional groups present, such as the N-H and aromatic moieties, and confirming the substitution pattern on the aromatic rings. Together, these techniques deliver a comprehensive analytical profile essential for research, development, and quality assurance in the pharmaceutical sciences.

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